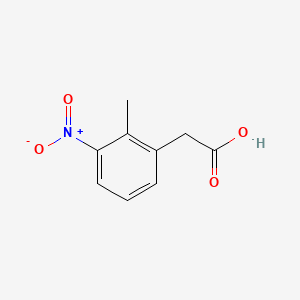

2-Methyl-3-nitrophenylacetic Acid

Description

The exact mass of the compound 2-Methyl-3-nitrophenylacetic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-3-nitrophenylacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-nitrophenylacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-3-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-7(5-9(11)12)3-2-4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIOFILTAJJDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543082 | |

| Record name | (2-Methyl-3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23876-15-5 | |

| Record name | 2-Methyl-3-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23876-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-3-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-3-nitrophenylacetic Acid solubility data

Part 1: Executive Summary

2-Methyl-3-nitrophenylacetic Acid (CAS: 23876-15-5) is a critical synthetic intermediate, primarily utilized in the manufacturing of Ropinirole , a non-ergoline dopamine agonist for Parkinson’s disease. Its isolation and purification are pivotal steps that dictate the yield and impurity profile of the final pharmaceutical ingredient.

This guide provides a comprehensive analysis of its solubility landscape. Unlike generic datasheets, we focus on the thermodynamic and kinetic solubility behaviors that drive process decisions—specifically solvent selection for reaction monitoring, extraction, and recrystallization.

Part 2: Physicochemical Profile

Understanding the fundamental properties is the first step in predicting solubility behavior.

| Property | Value / Description | Context for Process Chemistry |

| CAS Number | 23876-15-5 | Unique Identifier |

| Molecular Weight | 195.17 g/mol | Moderate size; favorable for organic solvent dissolution. |

| Melting Point | 132–136 °C | Solid at room temp.[1] High MP suggests strong crystal lattice energy, requiring polar protic solvents or heat for dissolution. |

| pKa (Predicted) | ~4.05 | Slightly more acidic than phenylacetic acid (4.31) due to the electron-withdrawing nitro group. |

| LogP (Predicted) | ~1.53 | Moderately lipophilic. Prefers organic phases but extractable into alkaline aqueous phases. |

| Appearance | White to light yellow powder | Color can indicate nitro-isomer impurities or oxidation products. |

Part 3: Solubility Landscape & Solvent Selection

The solubility of 2-Methyl-3-nitrophenylacetic acid is governed by two competing moieties: the hydrophilic carboxylic acid tail and the hydrophobic nitro-aromatic core .

Aqueous Solubility: The pH Switch

Like all carboxylic acids, the aqueous solubility of this compound is pH-dependent.

-

pH < 3.0 (Acidic): The molecule exists in its protonated, neutral form (

). Solubility is low (< 0.5 g/L), making acid precipitation a primary isolation method. -

pH > 6.0 (Basic): The molecule deprotonates to the carboxylate anion (

). Solubility increases drastically (> 50 g/L), allowing for efficient extraction into the aqueous phase to remove non-acidic organic impurities.

Organic Solubility Profile

Based on structural analogs (e.g., 4-nitrophenylacetic acid) and polarity principles, the solubility hierarchy is as follows:

| Solvent Class | Solubility | Mechanistic Insight |

| Polar Aprotic (DMF, DMSO) | Very High | Disrupts crystal lattice effectively; best for stock solutions. |

| Polar Protic (Methanol, Ethanol) | High | Forms hydrogen bonds with the carboxyl group. Ideal for recrystallization. |

| Esters/Ketones (Ethyl Acetate, Acetone) | Moderate | Good for extraction; "like dissolves like" interaction with the nitro group. |

| Chlorinated (DCM, Chloroform) | Moderate | Often used as the reaction solvent (e.g., nitration in DCM). |

| Hydrocarbons (Hexane, Toluene) | Low | Poor interaction with the polar carboxyl group. Used as anti-solvents. |

Part 4: Visualization of Solubility Dynamics

Diagram 1: pH-Dependent Solubility (The "pH Swing" Principle)

This diagram illustrates the theoretical relationship between pH and solubility, crucial for the workup phase.

Caption: The "pH Swing" mechanism showing the transition from insoluble solid to soluble salt, utilized for purification.

Part 5: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard operating procedure for generating precise solubility data.

-

Preparation: Add excess 2-Methyl-3-nitrophenylacetic acid solid to 10 mL of the target solvent in a glass vial.

-

Equilibration: Shake or stir at a constant temperature (e.g., 25°C) for 24–48 hours to ensure saturation.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures) to remove undissolved solids.

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at ~270 nm) against a standard curve.

-

Calculation:

Protocol B: Purification via Recrystallization

Recommended solvent system: Ethanol/Water or Methanol/Water.

-

Dissolution: Dissolve crude 2-Methyl-3-nitrophenylacetic acid in the minimum amount of boiling Ethanol (or Methanol).

-

Clarification: If the solution is colored/dirty, treat with activated charcoal and filter while hot.

-

Nucleation: Remove from heat. Slowly add hot Water (anti-solvent) dropwise until a faint turbidity persists.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 1 hour.

-

Isolation: Filter the crystals via vacuum filtration. Wash with cold water/ethanol (9:1 ratio).

-

Drying: Dry in a vacuum oven at 50°C to constant weight.

Part 6: Process Workflow Visualization

Diagram 2: Purification Logic Flow

This workflow demonstrates how solubility data informs the purification strategy during synthesis.

Caption: Step-by-step purification workflow leveraging pH-dependent solubility switches.

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13530897, 2-Methyl-3-nitrophenylacetic acid. Retrieved from [Link]

-

Zhao, H., et al. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents. Journal of Chemical & Engineering Data.[2] (Used as structural analog reference). Retrieved from [Link]

-

Google Patents (2009). CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. Retrieved from

Sources

Technical Guide: Regioselective Synthesis of 2-Methyl-3-nitrophenylacetic Acid

Executive Summary

Target Compound: 2-Methyl-3-nitrophenylacetic Acid Starting Material: 2-Methylphenylacetic Acid (o-Tolylacetic Acid) Primary Challenge: Regioselectivity.[1] The synthesis requires placing a nitro group at the 3-position, creating a sterically crowded 1,2,3-trisubstituted benzene ring. Standard nitration conditions (mixed acid) typically favor the less hindered 4- and 6-positions (directed by the methyl group) or the 5-position (directed by the acetic acid side chain). Solution: A controlled nitration using an Acetyl Nitrate system generated in situ from nitric acid and acetic anhydride in dichloromethane. This method leverages the "ortho-effect" and mild conditions to enhance selectivity for the 3-isomer and suppress over-nitration.

Strategic Analysis: The Regioselectivity Paradox

The synthesis of 2-methyl-3-nitrophenylacetic acid is not a trivial electrophilic aromatic substitution (EAS). The substrate, 2-methylphenylacetic acid, contains two directing groups:

-

Methyl Group (C1): Strong activator, ortho/para director. Directs to C6 (ortho) and C4 (para).

-

Acetic Acid Side Chain (C2): Moderate activator, ortho/para director. Directs to C3 (ortho) and C5 (para).

The Conflict:

The target position (C3) is ortho to the bulky acetic acid group and meta to the methyl group. Steric hindrance usually disfavors attack at C3, making C4 and C5 the thermodynamic products. To access the C3 isomer directly, we must employ a kinetic control strategy using Acetyl Nitrate (

Mechanism of Selectivity

Acetyl nitrate is a milder, more bulky electrophile than the free nitronium ion (

-

Coordination: The acetyl nitrate species can coordinate with the carbonyl oxygen of the acetic acid side chain.

-

The Ortho Effect: This coordination delivers the nitro group intramolecularly to the adjacent ortho position (C3), overcoming the steric barrier imposed by the neighboring methyl group.

-

Solvent Control: Dichloromethane (DCM) maintains a homogeneous phase, preventing localized "hot spots" of concentration that lead to dinitration or tar formation.

Experimental Protocol: Direct Nitration via Acetyl Nitrate

Based on optimized parameters from Patent CN101486654B.

Reagents & Stoichiometry

| Reagent | Role | Molar Equivalent | Notes |

| 2-Methylphenylacetic Acid | Substrate | 1.0 | Purity >98% |

| Nitric Acid (98%) | Nitrating Agent | 1.40 - 1.60 | Fuming HNO3 preferred |

| Acetic Anhydride | Activator/Solvent | 1.10 - 1.20 | Must be dry |

| Dichloromethane (DCM) | Solvent | 10-15 Vol | Inert carrier |

Step-by-Step Methodology

Phase 1: Preparation of the Nitrating System

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a low-temperature thermometer, and a pressure-equalizing dropping funnel.

-

Solvation: Charge the flask with 2-methylphenylacetic acid (1.0 eq) and Dichloromethane (DCM). Stir until fully dissolved.

-

Activator Addition: Add Acetic Anhydride (1.1 eq) to the solution.

-

Cooling: Submerge the flask in an ice/salt bath or cryostat. Cool the internal temperature to 0°C .

Phase 2: Controlled Nitration 5. Acid Addition: Charge the dropping funnel with 98% Nitric Acid (1.5 eq). 6. Dropwise Addition: Add the nitric acid slowly dropwise.

- Critical Control Point: Maintain the internal temperature between -10°C and +10°C . Do not allow the temperature to spike, as this promotes the formation of the 4-nitro isomer and dinitrated byproducts.

- Reaction: Once addition is complete, maintain stirring at 0°C - 5°C for 1 to 3 hours . Monitor reaction progress via TLC or HPLC (Target peak: 2-methyl-3-nitrophenylacetic acid; Impurities: 4-nitro isomer, starting material).

Phase 3: Quenching & Isolation 8. Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The organic layer will separate, and the product may precipitate depending on concentration.[2] 9. Separation:

- If solid precipitates: Filter the solid (crude product).[3]

- If oil forms: Separate the DCM layer. Extract the aqueous layer with additional DCM. Combine organic phases, wash with cold water (3x) to remove acid, dry over

- Purification: Recrystallize the crude solid from an Ethanol/Water mixture or Toluene to isolate the pure 3-nitro isomer from the 4-nitro/5-nitro isomers.

Process Visualization

Reaction Pathway

The following diagram illustrates the competing directing effects and the pathway to the target molecule.

Caption: Reaction pathway showing the coordination-assisted nitration favoring the 3-position.

Isolation Workflow[4]

Caption: Step-by-step isolation workflow for the purification of the target compound.

Characterization & Quality Control

To validate the synthesis of the correct isomer (3-nitro vs 4-nitro), the following analytical markers are critical:

-

1H NMR (DMSO-d6):

-

The aromatic region is the key differentiator.

-

3-Nitro Isomer: Expect a specific splitting pattern for the 3 adjacent protons (H4, H5, H6). H4 (ortho to nitro) will be significantly deshielded.

-

Methyl Group: Singlet around

2.2 - 2.4 ppm. -

Methylene (

): Singlet around

-

-

Melting Point:

-

Literature values for the 3-nitro isomer typically differ from the 4-nitro isomer. (Refer to specific Certificate of Analysis or standard: approx range 130-135°C, though exact value requires calibration with pure standard).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (with 0.1% TFA).

-

The 3-nitro isomer (more polar due to "sandwiched" nitro group) often elutes differently than the 4-nitro isomer.

-

Safety & Scale-Up Considerations

-

Exotherm Control: The reaction between Nitric Acid and Acetic Anhydride is highly exothermic and can form explosive acetyl nitrate if not temperature-controlled. Never allow the temperature to exceed 10°C during addition.

-

Acid Handling: Use fuming nitric acid in a fume hood. Wear acid-resistant gloves and face shield.

-

Waste Disposal: The aqueous waste contains mixed acids. Neutralize with Sodium Bicarbonate before disposal.

References

- Title: Method for synthesizing 2-methyl-3-nitrophenylacetic acid (Patent CN101486654B)

- Alternative/Comparative Routes (Background): Title: Process for the preparation of Ropinirole hydrochloride (WO2006123356A2) Source: Google Patents / WIPO URL: Note: Discusses the historical/alternative route via 2-methyl-3-nitrobenzoic acid and the difficulties of prior art.

-

Mechanistic Insight (Regioselectivity)

- Title: Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester

- Source: N

-

URL: [Link]

- Note: Provides theoretical grounding on the use of Acetic Anhydride to alter nitration regioselectivity towards ortho positions.

Sources

Mechanistic Insight & Protocol: Nitration of 2-Methylphenylacetic Acid

This guide details the mechanistic principles and experimental protocols for the nitration of 2-methylphenylacetic acid (also known as o-tolylacetic acid). This transformation is a critical step in the synthesis of pharmaceutical intermediates, most notably for Ropinirole (a dopamine agonist) and various indole-based therapeutics.

Part 1: Mechanistic Analysis & Regioselectivity

The nitration of 2-methylphenylacetic acid is a classic Electrophilic Aromatic Substitution (EAS), but its regiochemical outcome is governed by a subtle competition between steric hindrance and electronic directing effects.

Substrate Electronic Profile

The substrate possesses two substituents on the benzene ring:

-

Position 1: Carboxymethyl group (

): A weakly activating, ortho-/para-directing group. Although the carbonyl is electron-withdrawing, the methylene spacer insulates the ring, allowing the alkyl nature to donate electron density via hyperconjugation. -

Position 2: Methyl group (

): A moderately activating, ortho-/para-directing group.

The Directing Conflict: Since the methyl group is a stronger activator than the carboxymethyl group, it largely dictates the position of electrophilic attack.

-

Methyl Directs to: Positions 3 (ortho) and 5 (para).

-

Carboxymethyl Directs to: Positions 6 (ortho) and 4 (para).

The Regioselectivity Battle: C3 vs. C5

Under standard conditions (Mixed Acid:

-

Pathway A (C5-Attack): Attack at Position 5 is para to the strong methyl activator and meta to the carboxymethyl group. This position is sterically unhindered. This is often the major product under thermodynamic control or standard mixed-acid conditions.

-

Pathway B (C3-Attack): Attack at Position 3 is ortho to the methyl group. This position is sterically crowded (sandwiched between

and

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the formation of the active electrophile (Acetyl Nitrate vs. Nitronium Ion) and the bifurcation of the reaction pathway.

Caption: Mechanistic bifurcation showing the competition between the sterically favored C5 pathway and the electronically directed C3 pathway (favored by Acetyl Nitrate).

Part 2: Experimental Protocol (High-Selectivity Synthesis)

This protocol utilizes the Acetic Anhydride/Nitric Acid system (modified Menke nitration) to favor the formation of the 3-nitro isomer , which is the high-value intermediate for drug development.

Safety Warning

-

Exotherm Hazard: The mixing of Nitric Acid and Acetic Anhydride is highly exothermic and can form explosive mixtures if not controlled. Never add nitric acid to warm acetic anhydride.

-

Temperature Control: Strict adherence to temperature limits (-10°C to 0°C) is mandatory to prevent runaway oxidation ("fume-off").

Reagents & Equipment

| Reagent | Specification | Role |

| 2-Methylphenylacetic acid | >98% Purity | Substrate |

| Nitric Acid | 98% (Fuming) | Nitrating Agent |

| Acetic Anhydride | Reagent Grade | Solvent/Activator |

| Dichloromethane (DCM) | Anhydrous | Inert Solvent |

| Urea (Optional) | Reagent Grade | NOx Scavenger |

Step-by-Step Methodology

-

Preparation of Substrate Solution:

-

In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 eq of 2-methylphenylacetic acid in Dichloromethane (DCM) (approx. 5-7 volumes).

-

Add 1.1 eq of Acetic Anhydride.[1]

-

Cool the mixture to -10°C using an ice/salt or glycol bath.

-

-

Controlled Nitration:

-

Load 1.5 eq of Fuming Nitric Acid (98%) into the dropping funnel.

-

Crucial: Add the nitric acid dropwise to the stirred solution.

-

Rate Limit: Adjust the addition rate so the internal temperature never exceeds 0°C . (Target range: -5°C to 0°C).

-

Mechanism Note: This generates acetyl nitrate in situ in the presence of the substrate, minimizing the accumulation of the explosive reagent.

-

-

Reaction Maintenance:

-

Once addition is complete, maintain the temperature at -5°C to 5°C for 2 to 3 hours .

-

Monitor reaction progress via TLC or HPLC (Target: Disappearance of starting material).

-

-

Quenching & Isolation:

-

Pour the reaction mixture slowly onto crushed ice (approx. 10 volumes) with vigorous stirring to quench the acetyl nitrate and precipitate the product.

-

Stir for 30 minutes to ensure complete hydrolysis of anhydride.

-

Filtration: Filter the precipitate. The crude solid contains the nitro-isomers.

-

-

Purification (Isomer Separation):

-

The crude solid is a mixture of 3-nitro (target) and 5-nitro isomers.[2]

-

Recrystallization: Recrystallize from Ethanol/Water (80:20) or dilute Acetic Acid. The 3-nitro isomer typically crystallizes preferentially or can be separated based on solubility differences (verify with melting point: pure 3-nitro isomer mp ≈ 131–134°C).

-

Part 3: Data Analysis & Validation

The following table summarizes the expected analytical data for the 3-nitro isomer compared to the 5-nitro byproduct.

| Feature | 2-Methyl-3-nitrophenylacetic acid (Target) | 2-Methyl-5-nitrophenylacetic acid (Byproduct) |

| Substitution Pattern | Nitro ortho to Methyl | Nitro para to Methyl |

| Melting Point | 131 – 134 °C | 105 – 108 °C (Approx) |

| 1H NMR (Aromatic) | 3 protons (ABC system). Look for doublet at ~7.9 ppm (H4). | 3 protons. Look for doublet at ~8.0 ppm (H6, meta coupling). |

| Yield (Optimized) | 60 – 75% (under Ac2O conditions) | Variable (Major under H2SO4 conditions) |

Part 4: Industrial Applications

The nitration of 2-methylphenylacetic acid is not merely an academic exercise; it is a gateway to significant therapeutic classes.

-

Ropinirole Synthesis: The 2-methyl-3-nitrophenylacetic acid isomer is a direct precursor.[3]

-

Workflow: Nitration

Esterification -

Drug Class: Dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.

-

-

Indole Synthesis: Both isomers can be utilized in the Reissert Indole Synthesis or modified Leimgruber-Batcho indole synthesis, where the ortho-nitrotoluene motif is exploited to form the indole pyrrole ring.

References

-

Patent CN101486654B : Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (Detailed protocol for the acetic anhydride mediated nitration).

-

BenchChem : Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. (Analogous substrate nitration data and safety protocols).

-

Master Organic Chemistry : Nitration of Benzene and Analogs - Mechanism and Regioselectivity. (Foundational mechanistic grounding).

-

ChemicalBook : 2-Methyl-3-nitrophenylacetic acid Product Properties. (Physical data verification).

Sources

Discovery and Process Chemistry of 2-Methyl-3-nitrophenylacetic Acid in Ropinirole Synthesis

[1][2][3][4]

Executive Summary

Ropinirole (Requip®) is a non-ergoline dopamine agonist with high selectivity for D2-like receptors, primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). The structural core of ropinirole is a 4-substituted-1,3-dihydro-2H-indol-2-one (oxindole).[1][2]

The discovery of 2-Methyl-3-nitrophenylacetic Acid as a viable precursor marked a significant advancement in the process chemistry of ropinirole.[1][2] Unlike earlier routes that suffered from poor regioselectivity or required hazardous reagents (e.g., isochromanone pathways), this precursor pre-installs the critical carbon framework required for the 4-substituted indole core. By leveraging the ortho-nitro-methyl motif for indole ring construction, this route ensures the acetic acid side chain is positioned exclusively at the C4 position, streamlining the downstream synthesis of the dipropylaminoethyl side chain.

Retrosynthetic Analysis

The strategic value of 2-Methyl-3-nitrophenylacetic Acid becomes evident when deconstructing the ropinirole molecule.[1][2] The synthesis relies on the Reissert or Batcho-Leimgruber indole synthesis logic, where the benzene ring of the precursor becomes the benzene ring of the indole, and the substituents dictate the final topology.

Logical Disconnection

-

Target: Ropinirole (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one).[1][2][3]

-

Disconnection 1 (Side Chain): The dipropylamino group is installed via nucleophilic substitution on an activated ethyl side chain.[1][2]

-

Disconnection 2 (Core): The oxindole core is derived from an indole intermediate or formed directly via reductive cyclization.[1][2]

-

Key Intermediate: 4-(2-hydroxyethyl)indolin-2-one .

-

Precursor Mapping: To achieve substitution at C4 of the indole, the starting phenylacetic acid must have the ring-closing methyl group at position 2 and the nitro group at position 3 (relative to the acetic acid at position 1).[2]

Figure 1: Retrosynthetic pathway demonstrating the origin of the C4-substituent from the phenylacetic acid moiety.[1][2]

Synthesis of the Precursor: 2-Methyl-3-nitrophenylacetic Acid

The synthesis of the precursor itself is a critical process step, often performed in-house to mitigate the costs and stability issues associated with commercial sourcing.[2] The route typically begins with 2-methyl-3-nitrobenzoic acid (or o-toluic acid derivatives).[1][2]

Reaction Scheme

-

Reduction: 2-Methyl-3-nitrobenzoic acid

2-Methyl-3-nitrobenzyl alcohol.[1][2] -

Activation: Alcohol

2-Methyl-3-nitrobenzyl chloride.[1][2] -

Homologation: Chloride

Nitrile

Detailed Protocol (Optimized for Purity)

Step 1: Selective Reduction

Reagents: Borane-THF complex (B2H6-THF) or NaBH4/BF3[1][2]·Et2O.

-

Rationale: The carboxylic acid must be reduced in the presence of a nitro group.[2][3] Borane reagents are chemoselective for carboxylic acids over nitro groups, avoiding the formation of amino-derivatives at this stage.[2]

-

Procedure:

Step 2: Chlorination

Reagents: Thionyl Chloride (SOCl2) or Mesyl Chloride (MsCl)/LiCl.[1]

-

Safety Note: The product, 2-methyl-3-nitrobenzyl chloride , is a potent lachrymator.[1][2] All operations must occur in a high-efficiency fume hood.[1]

-

Procedure:

Step 3: Cyanation and Hydrolysis

Reagents: NaCN (or acetone cyanohydrin), followed by H2SO4/H2O.

-

Mechanism: SN2 displacement of the chloride followed by acid-catalyzed hydrolysis.[1][2]

-

Procedure:

-

Cyanation: Dissolve the chloride in DMSO/Water.[1][2] Add NaCN (1.1 eq).[1][2] Maintain temp < 40°C to prevent runaway exotherms.[1] Stir 4h.

-

Hydrolysis: Add 50% H2SO4 directly to the nitrile mixture (or after isolation).[1][2] Reflux for 6 hours.

-

Isolation: Cool, dilute with water. The product, 2-Methyl-3-nitrophenylacetic Acid , precipitates as an off-white solid.[1][2] Recrystallize from toluene/heptane.[1]

-

Data Summary: Precursor Synthesis

| Step | Intermediate | Yield (Typical) | Critical Quality Attribute (CQA) |

| 1 | Benzyl Alcohol | 92-95% | Residual Boron < 50 ppm |

| 2 | Benzyl Chloride | 90-93% | Absence of dimer impurities |

| 3 | Phenylacetic Acid | 85-88% | Purity > 98% (HPLC), Nitro isomer control |

Transformation to Ropinirole

This section details the conversion of 2-Methyl-3-nitrophenylacetic Acid into the ropinirole oxindole core.[1][2]

The Cyclization Strategy (Modified Reissert/Batcho-Leimgruber)

The "2-methyl-3-nitro" motif is the classic setup for indole synthesis.[1][2] The methyl group is activated by the ortho-nitro group, allowing condensation with electrophiles.[2]

-

Esterification: The acetic acid tail is protected as a methyl or ethyl ester to prevent interference during base-catalyzed cyclization.[1][2]

-

Enamine Formation: The ester reacts with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) or Diethyl Oxalate (Reissert method) to form a

-amino-styrene or pyruvate intermediate.[1][2] -

Reductive Cyclization: Hydrogenation (H2, Pd/C) reduces the nitro group to an amine.[2] The amine spontaneously attacks the newly formed side chain at position 2, closing the pyrrole ring.[2]

-

Oxidation to Oxindole: The indole is converted to the oxindole (indolin-2-one).[1][2] This can be achieved via bromination/hydrolysis (e.g., NBS/DMSO) or direct oxidation.[1][2]

Downstream Elaboration

Once the 4-(carboxymethyl)oxindole core is established:

-

Reduction: The carboxymethyl group (-CH2COOR) is reduced (LiAlH4 or BH3) to the 4-(2-hydroxyethyl) side chain.[1][2]

-

Activation & Amination: The alcohol is converted to a tosylate or mesylate and displaced by di-n-propylamine to yield Ropinirole.[1][2]

Figure 2: Forward synthesis workflow from the acid precursor to the final API.

Experimental Protocol: Key Cyclization Step

Note: This protocol describes the Batcho-Leimgruber variation, favored for its mild conditions.

Objective: Convert Methyl (2-methyl-3-nitrophenyl)acetate to Methyl 4-indoleacetate.

-

Reagents:

-

Condensation:

-

Reductive Cyclization:

-

Purification:

References

-

Glaxo Group Ltd. (1984).[1][2] Indolone derivatives and their preparation. European Patent EP0113964.[1][3] Link[1]

-

Hayes, G., et al. (1995).[1] Process for the preparation of ropinirole. World Intellectual Property Organization WO1995015918.[1] Link[1]

-

Allegrini, P., et al. (2006).[1][4] Process for the preparation of ropinirole and intermediates thereof. US Patent Application 2008/0242873.[1] Link

-

Chen, C., et al. (2013).[1][2] Improved synthesis of Ropinirole hydrochloride. Organic Process Research & Development, 17(1), 123-128.[1] Link

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 23876-15-5: 2-Methyl-3-nitrophenylacetic acid. Link[1]

Sources

- 1. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 23876-15-5: 2-Methyl-3-nitrobenzeneacetic acid [cymitquimica.com]

- 3. US20050192338A1 - Process for the preparation of Ropinirole - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Strategic Role of 2-Methyl-3-nitrophenylacetic Acid in Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical analysis of 2-Methyl-3-nitrophenylacetic Acid, a pivotal intermediate in contemporary medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, properties, and its significant application in the synthesis of Ropinirole Hydrochloride, a key therapeutic agent for Parkinson's disease. The narrative will delve into the causal reasoning behind its synthetic pathways and its strategic importance within the broader context of phenylacetic acid derivatives in drug discovery.

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the vast landscape of medicinal chemistry, while the focus often lies on the final active pharmaceutical ingredient (API), the journey of synthesis is paved with critical intermediates that dictate the efficiency, scalability, and economic viability of the entire process. 2-Methyl-3-nitrophenylacetic Acid is a prime example of such a crucial building block. While not a therapeutic agent in itself, its unique structural features make it an indispensable precursor in the multi-step synthesis of complex drug molecules.

Phenylacetic acid and its derivatives are a well-established class of compounds in pharmaceutical development, serving as foundational structures for a wide array of drugs, including non-steroidal anti-inflammatory agents (NSAIDs), analgesics, and anti-cancer agents.[1] The introduction of a nitro group, as seen in nitrophenylacetic acid derivatives, further enhances the synthetic versatility of the phenylacetic acid scaffold, often playing a crucial role in the construction of heterocyclic systems and other complex molecular architectures.[2] This guide will focus specifically on the 2-methyl-3-nitro substituted variant and its cornerstone role in the synthesis of Ropinirole.

Physicochemical Properties and Characterization

2-Methyl-3-nitrophenylacetic acid is a light yellow to white solid powder.[3] A comprehensive understanding of its physicochemical properties is paramount for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [4] |

| Molecular Weight | 195.17 g/mol | [5] |

| Melting Point | 131-134 °C | [3] |

| Appearance | Light yellow to white solid powder | [3] |

| IUPAC Name | (2-Methyl-3-nitrophenyl)acetic acid | [6] |

| CAS Number | 23876-15-5 | [6] |

The structural identity of the compound is typically confirmed through spectroscopic methods. A Chinese patent provides characteristic data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR), and elemental analysis, which serve as a benchmark for quality control in its synthesis.[4]

Synthesis of 2-Methyl-3-nitrophenylacetic Acid: A Detailed Protocol

The primary route for the synthesis of 2-Methyl-3-nitrophenylacetic acid involves the nitration of 2-methylphenylacetic acid. A method described in a Chinese patent provides a clear and reproducible protocol.[3]

Experimental Protocol:

-

Reaction Setup: To a reaction vessel equipped with a stirrer and cooling system, add 2-methylphenylacetic acid, acetic anhydride, and dichloromethane.

-

Cooling: The mixture is stirred and cooled to 0°C.

-

Nitration: 98% nitric acid is added dropwise to the cooled mixture, maintaining the reaction temperature between -10°C and 10°C.

-

Reaction Time: The reaction is allowed to proceed for 1 to 3 hours within this temperature range.

-

Isolation: The product is isolated by filtration.

The molar ratio of the reactants is a critical parameter for optimizing the yield and purity of the product. The patent specifies a mole ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride as 1:1.40-1.60:1.10.[3]

Causality Behind Experimental Choices:

-

Acetic Anhydride: This reagent acts as a scavenger for the water produced during the nitration reaction, preventing the dilution of the nitric acid and promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

-

Dichloromethane: This serves as a solvent that is inert under the strong oxidizing and acidic conditions of the nitration reaction.

-

Low Temperature: The nitration of an activated aromatic ring (due to the methyl and acetic acid groups) is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

Core Application: A Key Intermediate in the Synthesis of Ropinirole Hydrochloride

The primary significance of 2-Methyl-3-nitrophenylacetic acid in medicinal chemistry is its role as a key intermediate in the synthesis of Ropinirole Hydrochloride.[3] Ropinirole is a non-ergoline dopamine agonist used for the treatment of Parkinson's disease and restless legs syndrome.[7]

The synthesis of Ropinirole from 2-Methyl-3-nitrophenylacetic acid involves a multi-step process. A patent describes the conversion of 2-Methyl-3-nitrophenylacetic acid to 2-Methyl-3-nitrophenyl-N,N-di-n-propyl acetamide. This is achieved by first converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with Di-n-propylamine.[8]

Subsequent Transformation Pathway:

The general synthetic strategy involves the following transformations, although the exact sequence and reagents can vary between different patented routes:

-

Amide Formation: The carboxylic acid group of 2-Methyl-3-nitrophenylacetic acid is converted to an N,N-dipropylamide.

-

Reduction of the Nitro Group: The nitro group is reduced to an amine.

-

Cyclization: The resulting amino compound undergoes intramolecular cyclization to form the indolinone core of Ropinirole.

-

Reduction of the Amide: The amide carbonyl is reduced to a methylene group to furnish the final ethylamino side chain.

The presence of the nitro group is strategic. It serves as a precursor to the amine functionality required for the crucial cyclization step that forms the heterocyclic core of Ropinirole. Its electron-withdrawing nature also influences the reactivity of the aromatic ring in the preceding synthetic steps.

Broader Context and Future Perspectives

While the direct biological activity of 2-Methyl-3-nitrophenylacetic acid has not been reported, its structural components are of significant interest in medicinal chemistry.

-

Phenylacetic Acid Scaffold: As mentioned, this is a privileged scaffold in drug discovery, present in numerous approved drugs.[1] Its derivatives have been explored for a multitude of therapeutic applications.[1]

-

Nitroaromatic Compounds: The nitro group is a versatile functional group in medicinal chemistry. It is often used as a synthetic handle for further transformations, as in the case of Ropinirole synthesis. In other contexts, nitroaromatic compounds themselves can exhibit a range of biological activities, including antimicrobial and anticancer properties.[9] The nitro group's strong electron-withdrawing nature can significantly modulate the electronic properties and biological activity of a molecule.[9][10]

The successful application of 2-Methyl-3-nitrophenylacetic acid in the industrial synthesis of Ropinirole underscores the importance of designing and optimizing synthetic routes for complex APIs. Future research in this area could focus on developing even more efficient and greener synthetic methods for this key intermediate. Furthermore, the exploration of other potential applications for this compound and its derivatives in the synthesis of novel therapeutic agents remains an open avenue for investigation.

Conclusion

2-Methyl-3-nitrophenylacetic acid stands as a testament to the critical role of chemical intermediates in the pharmaceutical industry. Its well-defined synthesis and its strategic application in the production of Ropinirole Hydrochloride highlight the elegance and practicality of multi-step organic synthesis in addressing significant medical needs. For researchers and professionals in drug development, a thorough understanding of the chemistry and application of such key building blocks is essential for the continued innovation of new and effective medicines.

References

- CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.

- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.

-

Pahwa, R., & Lyons, K. E. (2020). Ropinirole. In StatPearls [Internet]. StatPearls Publishing. Available at: [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]

-

2-methylphenylacetic acid - ChemBK. Available at: [Link]

-

3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem. Available at: [Link]

-

Understanding 3-Nitrophenylacetic Acid: Properties, Applications, and Synthesis Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- US20050192338A1 - Process for the preparation of Ropinirole - Google Patents.

-

Progress on 3-Nitropropionic Acid Derivatives - MDPI. Available at: [Link]

-

o-Tolylacetic acid | C9H10O2 | CID 69519 - PubChem. Available at: [Link]

- WO2006123233A1 - An improved process for the preparation of ropinirole and its hydrochloride salt - Google Patents.

-

The improvement of the synthetic process of Ropinirole hydrochloride - ResearchGate. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available at: [Link]

-

2-Methyl-3-nitrophenylacetic acid, 96% - Fisher Scientific. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 4. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 5. 2-Methyl-3-nitrophenylacetic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. H64810.06 [thermofisher.com]

- 7. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Lab-Scale Synthesis of 2-Methyl-3-nitrophenylacetic Acid: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-Methyl-3-nitrophenylacetic Acid, a key intermediate in the synthesis of various pharmaceuticals. The protocol herein details a robust and efficient one-step nitration of 2-methylphenylacetic acid. This guide is designed to be self-validating, with in-depth explanations of the experimental choices, detailed safety protocols, and a thorough characterization of the final product.

Introduction

2-Methyl-3-nitrophenylacetic acid is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a nitro group and a carboxylic acid moiety on a substituted benzene ring, allows for diverse chemical modifications. A reliable and scalable synthesis is therefore of significant interest to the research and drug development community.

This application note presents a detailed protocol for the synthesis of 2-Methyl-3-nitrophenylacetic Acid via the direct nitration of 2-methylphenylacetic acid. The chosen methodology, adapted from established procedures, utilizes a mixture of nitric acid and acetic anhydride in dichloromethane, offering a straightforward and efficient route to the desired product.

Synthetic Strategy and Rationale

The core of this synthesis is an electrophilic aromatic substitution reaction, specifically, the nitration of the aromatic ring of 2-methylphenylacetic acid.

The Nitration Reaction

The nitrating agent is generated in situ from the reaction of concentrated nitric acid with acetic anhydride. This mixture produces the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration of the aromatic ring. The acetic anhydride also serves to control the acidity of the reaction medium.

The methyl (-CH₃) and acetic acid (-CH₂COOH) groups on the starting material are ortho-, para-directing groups. However, the steric hindrance from the ortho-methyl group and the acetic acid side chain influences the regioselectivity of the nitration, favoring the introduction of the nitro group at the 3-position.

Choice of Solvent

Dichloromethane (DCM) is employed as the solvent due to its inertness under the reaction conditions and its ability to dissolve the starting material, ensuring a homogeneous reaction mixture. Its relatively low boiling point also facilitates its removal during the work-up procedure.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methylphenylacetic Acid | ≥98% | Commercially Available |

| Acetic Anhydride | ≥98% | Commercially Available |

| Nitric Acid (98%) | Fuming | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Ethanol | Reagent Grade | Commercially Available |

| Deionized Water | - | In-house |

Equipment

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Ice-salt bath.

-

Büchner funnel and flask.

-

Standard laboratory glassware.

-

Rotary evaporator.

Safety Precautions

-

General: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.

-

Nitric Acid (98%): Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage and is fatal if inhaled. Avoid breathing vapors. Handle with extreme care.[1]

-

Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and causes severe skin burns and eye damage.[2][3]

-

Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.[4]

-

2-Methylphenylacetic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

Synthetic Workflow Diagram

Caption: Overall workflow for the synthesis of 2-Methyl-3-nitrophenylacetic Acid.

Step-by-Step Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-methylphenylacetic acid (e.g., 20 g, 0.133 mol), acetic anhydride (e.g., 15 g, 0.147 mol), and dichloromethane (e.g., 20 mL).[5]

-

Cooling: Place the flask in an ice-salt bath and cool the stirring mixture to 0°C.

-

Nitration: Slowly add 98% nitric acid (e.g., 12.9 g, 0.205 mol) dropwise via a dropping funnel, ensuring the internal temperature is maintained between -10°C and 10°C.[5]

-

Reaction: After the addition is complete, continue to stir the reaction mixture at a temperature between 5°C and 10°C for 1 to 3 hours.[5]

-

Work-up - Filtration: Upon completion of the reaction, a solid precipitate will have formed. Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Work-up - Washing: Wash the collected solid with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

-

Drying: Dry the crude product under vacuum.

-

Purification - Recrystallization: Recrystallize the crude solid from a mixture of ethanol and water to obtain the pure 2-Methyl-3-nitrophenylacetic Acid as a light yellow to white solid.

Data Summary

| Parameter | Value |

| Reactant Molar Ratios | |

| 2-Methylphenylacetic Acid : Nitric Acid : Acetic Anhydride | 1 : 1.40-1.60 : 1.10[5] |

| Reaction Conditions | |

| Temperature | -10°C to 10°C[5] |

| Reaction Time | 1 - 3 hours[5] |

| Product Characteristics | |

| Appearance | Light yellow to white solid[5] |

| Melting Point | 132-136 °C[6][7] |

| Molecular Formula | C₉H₉NO₄[6][7] |

| Molecular Weight | 195.17 g/mol [6] |

Characterization of 2-Methyl-3-nitrophenylacetic Acid

Infrared (IR) Spectroscopy

The IR spectrum of the synthesized compound should exhibit characteristic absorption bands.

-

-COOH group: A broad peak around 3000 cm⁻¹ (O-H stretch) and a sharp peak around 1718 cm⁻¹ (C=O stretch). A peak around 1264 cm⁻¹ is also indicative of the carboxylic acid.[5]

-

-NO₂ group: Strong asymmetric and symmetric stretching vibrations are expected around 1525 cm⁻¹ and 1334 cm⁻¹, respectively.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides structural confirmation of the final product.

-

¹H NMR (500 MHz, DMSO-d₆):

-

δ 12.56 (s, 1H, -COOH)

-

δ 7.73-7.74 (d, 1H, Ar-H)

-

δ 7.54-7.55 (d, 1H, Ar-H)

-

δ 7.37-7.40 (t, 1H, Ar-H)

-

δ 3.79 (s, 2H, -CH₂-)

-

δ 2.28 (s, 3H, -CH₃)[5]

-

Elemental Analysis

Elemental analysis should confirm the empirical formula of the product.

-

Molecular Formula: C₉H₉NO₄

-

Theoretical Values (%): C, 55.38; H, 4.65; N, 7.18

-

Measured Values (%): C, 55.42; H, 4.65; N, 7.14[5]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the lab-scale synthesis of 2-Methyl-3-nitrophenylacetic Acid. The direct nitration of 2-methylphenylacetic acid is a straightforward approach that yields the desired product in good purity after recrystallization. The provided characterization data will enable researchers to confidently verify the identity and quality of their synthesized material. Adherence to the detailed safety precautions is paramount for the safe execution of this procedure.

References

- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. ()

-

Safety Data Sheet: dichloromethane - Chemos GmbH&Co.KG. ([Link])

-

Safety Data Sheet: Acetic acid anhydride - Carl ROTH. ([Link])

-

NITRIC ACID 98% - East Harbour Group. ([Link])

-

2-Methyl-3-nitrophenylacetic acid, 96% - Fisher Scientific. ([Link])

Sources

- 1. CN102633623A - Methylphenylacetic acid preparation method - Google Patents [patents.google.com]

- 2. rtong.people.ust.hk [rtong.people.ust.hk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 6. 2-甲基-3-硝基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Methyl-3-nitrophenylacetic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Application Note: Analytical Characterization of 2-Methyl-3-nitrophenylacetic Acid

Executive Summary

This application note details the analytical framework for the characterization of 2-Methyl-3-nitrophenylacetic Acid (CAS 23876-15-5) , a critical intermediate in the synthesis of pharmaceutical heterocycles and specific non-steroidal anti-inflammatory drug (NSAID) precursors.[1]

The nitration of 2-methylphenylacetic acid yields the target 3-nitro isomer, but inherently produces regioisomeric impurities (4-nitro, 5-nitro, and 6-nitro analogues) that possess similar physicochemical properties.[1] This guide prioritizes regio-specificity , detailing an orthogonal approach using High-Resolution NMR for structural confirmation and a Gradient RP-HPLC method optimized for isomer resolution.

Physicochemical Profile & CQAs

Understanding the molecule's physical state is the first step in establishing system suitability.[1][2]

Table 1: Compound Specifications

| Property | Specification | Notes |

| Chemical Name | 2-Methyl-3-nitrophenylacetic Acid | |

| CAS Number | 23876-15-5 | |

| Molecular Formula | ||

| Molecular Weight | 195.17 g/mol | |

| Appearance | Off-white to pale yellow powder | Nitro compounds often exhibit yellowing due to charge transfer bands.[1][3] |

| Melting Point | 132 – 136 °C | Sharp range indicates high purity.[1][2] Broadening suggests isomeric contamination.[1][2] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited water solubility; requires pH adjustment (basic) for aqueous dissolution.[1][2] |

| pKa (Predicted) | ~4.05 | Carboxylic acid moiety.[1][2] |

Critical Quality Attributes (CQAs)

-

Regio-Purity: The presence of 4-nitro or 5-nitro isomers can alter the cyclization kinetics in downstream synthesis.[2]

-

Moisture Content: As a carboxylic acid, the material is hygroscopic; excess water affects stoichiometric calculations in synthesis.[1][2]

-

Residual Solvents: Nitration usually occurs in acetic anhydride or chlorinated solvents (DCM), which must be quantified.[1][2]

Protocol A: Structural Identification (Spectroscopy)

Objective: To unequivocally confirm the position of the nitro group relative to the methyl and acetic acid moieties.[1][2]

A1. Infrared Spectroscopy (FTIR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]

-

Diagnostic Bands:

A2. Nuclear Magnetic Resonance ( -NMR)

** Rationale:** Mass Spectrometry (MS) confirms the mass (195.17), but cannot easily distinguish regioisomers.[2] NMR coupling patterns are the gold standard for this differentiation.[1][2]

Sample Prep: Dissolve ~10 mg in 0.6 mL DMSO-

| Moiety | Shift (approx.) | Multiplicity | Integration | Structural Insight |

| -COOH | 12.0 - 13.0 | Broad Singlet | 1H | Exchangeable with |

| Ar-H (C4) | 7.8 - 8.0 | Doublet (d) | 1H | Deshielded by ortho-nitro group.[1][2] |

| Ar-H (C6) | 7.4 - 7.6 | Doublet (d) | 1H | Ortho to acetic acid side chain.[1][2] |

| Ar-H (C5) | 7.3 - 7.5 | Triplet/dd | 1H | Meta to both substituents; couples with C4 and C6.[1][2] |

| -CH2- | 3.7 - 3.9 | Singlet | 2H | Benzylic methylene.[1][2] |

| -CH3 | 2.3 - 2.5 | Singlet | 3H | Aryl methyl group.[1][2] |

Isomer Differentiation Logic:

-

Target (2-Me, 3-NO2): The aromatic region shows a 1,2,3-trisubstituted pattern (3 adjacent protons).[1] You expect two doublets and one triplet (or double-doublet).[1][2]

-

Impurity (2-Me, 4-NO2): The protons are at positions 3, 5,[1] 6. H3 and H5 are meta to each other; H5 and H6 are ortho.[1][2] The splitting pattern will differ significantly (singlet-like for H3, pair of doublets for H5/H6).

Protocol B: Purity Assessment (HPLC-UV)

Objective: Quantify the main peak and resolve regioisomeric impurities.

Method Principles

Since the analyte is an organic acid, the mobile phase must be acidified (pH < 3.[1][2]0) to suppress ionization of the carboxylic acid (

Chromatographic Conditions

-

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: C18 End-capped,

mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry).[1][2] -

Column Temperature: 30°C.

-

Detection: UV @ 215 nm (sensitive) and 254 nm (specific for nitro-aromatics).[1][2]

-

Injection Volume: 5–10 µL.

Mobile Phase & Gradient[2]

| Time (min) | % Solvent A | % Solvent B | Phase |

| 0.0 | 90 | 10 | Equilibration |

| 15.0 | 40 | 60 | Linear Gradient |

| 18.0 | 10 | 90 | Wash |

| 20.0 | 90 | 10 | Re-equilibration |

| 25.0 | 90 | 10 | Stop |

Procedure

-

Standard Preparation: Accurately weigh 25 mg of 2-Methyl-3-nitrophenylacetic Acid Reference Standard into a 50 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1][2] Sonicate to ensure complete dissolution.[1][2]

-

Sample Preparation: Prepare duplicate samples of the test article at the same concentration (0.5 mg/mL).

-

System Suitability Test (SST):

Protocol C: Regioisomer Impurity Profiling

Context: The synthesis involves the nitration of 2-methylphenylacetic acid.[1][2][5] The methyl group is an ortho/para director, and the acetic acid side chain is also an ortho/para director (weakly activating alkyl).[1][2]

-

Target: Substitution at Position 3 (Ortho to Methyl).

-

Major Impurities: Substitution at Position 4, 5, or 6.

Resolution Strategy:

If the standard HPLC method (Protocol B) fails to resolve the 3-nitro and 4-nitro isomers (co-elution is common for positional isomers), employ Pentafluorophenyl (PFP) stationary phases .[1][2] PFP columns offer unique selectivity for aromatic isomers based on dipole-dipole interactions and

Alternative Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5.[1][2]

Analytical Workflow Diagram

Caption: Analytical decision tree for the characterization and release of 2-Methyl-3-nitrophenylacetic Acid, highlighting the contingency for isomer resolution.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13530897, 2-Methyl-3-nitrophenylacetic acid.[1][2] Retrieved January 31, 2026 from [Link][1][2]

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development.[1][2] Wiley-Interscience.[2] (General reference for Acidic Mobile Phase selection in HPLC).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][2] John Wiley & Sons.[1][2] (Reference for Nitro/Carboxyl IR and NMR interpretation).

Sources

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. HPLC Analysis of Phenylacetic Acid on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

Application Note: A Practical Guide to Monitoring the Synthesis of 2-Methyl-3-nitrophenylacetic Acid using Thin-Layer Chromatography

Introduction

2-Methyl-3-nitrophenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, making the careful monitoring of its production essential for ensuring reaction completion, optimizing yield, and minimizing impurities. This application note provides a detailed protocol for the effective use of Thin-Layer Chromatography (TLC) to monitor the nitration of 2-methylphenylacetic acid. As a rapid, cost-effective, and highly versatile analytical technique, TLC is an indispensable tool in the organic synthesis lab for tracking the consumption of starting materials and the formation of products and byproducts.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both a step-by-step protocol and the underlying scientific principles to empower users to confidently apply and adapt these methods.

Reaction Overview: The Chemistry of Nitration

The synthesis of 2-Methyl-3-nitrophenylacetic acid is typically achieved through the electrophilic aromatic substitution of 2-methylphenylacetic acid using a nitrating agent, such as a mixture of nitric acid and acetic anhydride.[4][5] The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring: the methyl group (-CH₃) and the acetic acid group (-CH₂COOH).

The methyl group is an activating, ortho-, para- director due to its electron-donating inductive effect.[6][7][8] Conversely, the carboxylic acid moiety is a deactivating, meta- director due to its electron-withdrawing nature.[9] The interplay of these competing directing effects, along with steric hindrance from the methyl group, influences the position of the incoming nitro group. While the desired product is the 3-nitro isomer, the formation of other positional isomers is possible and must be monitored.

Materials and Reagents

-

TLC Plates: Silica gel 60 F₂₅₄ plates

-

Solvents:

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Glacial acetic acid (reagent grade)

-

-

Reaction Components (for standards):

-

2-Methylphenylacetic acid (starting material)

-

2-Methyl-3-nitrophenylacetic acid (product)

-

Reaction mixture aliquots

-

-

Visualization Reagents:

-

Potassium Permanganate (KMnO₄) Stain:

-

1.5 g KMnO₄

-

10 g K₂CO₃

-

1.25 mL of 10% NaOH

-

200 mL of water

-

-

Bromocresol Green Stain:

-

0.04 g Bromocresol Green

-

100 mL Ethanol

-

0.1 M NaOH solution

-

-

-

Equipment:

-

TLC developing chamber

-

Capillary tubes for spotting

-

UV lamp (254 nm)

-

Heating plate or heat gun

-

Forceps

-

Fume hood

-

Experimental Protocols

Protocol 1: Preparation of TLC Eluent and Standards

-

Eluent Preparation: Prepare a 7:3 mixture of hexane and ethyl acetate. For every 10 mL of this mixture, add 1-2 drops of glacial acetic acid. The addition of acetic acid helps to suppress the ionization of the carboxylic acid functional groups, reducing "tailing" on the TLC plate.

-

Standard Solutions: Prepare dilute solutions (approx. 1 mg/mL) of the starting material (2-methylphenylacetic acid) and the purified product (2-Methyl-3-nitrophenylacetic acid) in a small amount of ethyl acetate or dichloromethane. These will serve as reference standards.

Protocol 2: TLC Plate Development

-

Spotting:

-

Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

-

Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

-

Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" lane.

-

Spot the reaction mixture onto the "Rxn" lane.

-

For the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot. The co-spot helps in definitively identifying the starting material spot in the reaction mixture.

-

-

Development:

-

Pour the prepared eluent into the TLC developing chamber to a depth of about 0.5 cm.

-

Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.

-

Carefully place the spotted TLC plate into the chamber using forceps, ensuring the baseline is above the solvent level.

-

Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

-

-

Visualization:

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely in a fume hood.

-

Visualize the spots under a UV lamp (254 nm) and circle the visible spots with a pencil. Aromatic compounds like the ones in this reaction are typically UV-active.

-

For further visualization, use one of the prepared stains.

-

Protocol 3: Staining and Visualization

-

Potassium Permanganate Stain:

-

Dip the dried TLC plate into the KMnO₄ solution using forceps.

-

Gently heat the plate with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.

-

-

Bromocresol Green Stain:

-

Prepare the stain by dissolving 0.04 g of bromocresol green in 100 mL of ethanol and adding 0.1 M NaOH dropwise until the solution turns blue.

-

Dip the dried TLC plate into the bromocresol green solution. Carboxylic acids will appear as yellow spots on a blue or green background.

-

Workflow Diagram

Caption: Workflow for TLC monitoring of the synthesis.

Interpretation of Results

The progress of the reaction is monitored by observing the disappearance of the starting material spot and the appearance of the product spot(s) over time. The retention factor (Rƒ) is a key parameter for identifying the components of the reaction mixture. It is calculated as follows:

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Polarity and Rƒ Values:

-

2-Methylphenylacetic acid (Starting Material): This is a relatively nonpolar molecule, and it is expected to have a higher Rƒ value.

-

2-Methyl-3-nitrophenylacetic Acid (Product): The addition of the polar nitro group (-NO₂) increases the overall polarity of the molecule. Therefore, the product will have a lower Rƒ value compared to the starting material.

-

Isomeric Byproducts: Other nitrated isomers may also be formed. Their Rƒ values will likely be similar to that of the desired product but may show slight variations allowing for their differentiation with an optimized solvent system.

Hypothetical TLC Data:

| Compound | Expected Rƒ Value (7:3 Hexane:EtOAc + AcOH) | Visualization |

| 2-Methylphenylacetic acid | ~0.65 | UV active, Yellow with Bromocresol Green |

| 2-Methyl-3-nitrophenylacetic Acid | ~0.40 | UV active, Yellow with Bromocresol Green |

| Other Nitrated Isomers | ~0.35 - 0.45 | UV active, Yellow with Bromocresol Green |

Note: These Rƒ values are representative and may vary depending on the specific TLC plates, chamber saturation, and temperature.

Troubleshooting

-

Spot Tailing: If the carboxylic acid spots appear elongated, increase the amount of acetic acid in the eluent.

-

Poor Separation: If the spots are too close together, adjust the polarity of the eluent. Increasing the proportion of hexane will decrease the Rƒ values and may improve separation. Conversely, increasing the ethyl acetate proportion will increase the Rƒ values.

-

No Spots Visible: If no spots are seen under UV light, it may be due to low concentration. Try spotting more concentrated samples. If staining also yields no results, ensure the staining solution is fresh and properly prepared.

Conclusion

Thin-Layer Chromatography is a powerful and efficient method for monitoring the synthesis of 2-Methyl-3-nitrophenylacetic acid. By carefully selecting the eluent and visualization techniques, researchers can gain valuable insights into the progress of the reaction, identify the formation of the desired product, and detect potential impurities. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of TLC in the synthesis and development of this important pharmaceutical intermediate.

References

- CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.

- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.

-

Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). Available at: [Link]

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents.

- Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

Fisher Scientific. 2-Methyl-3-nitrophenylacetic acid, 96%. Available at: [Link]

-

NCBI. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer; 1996. Available at: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024-10-04). Available at: [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY!. (2022-04-20). YouTube. Available at: [Link]

-

Wikipedia. (2-Nitrophenyl)acetic acid. Available at: [Link]

-

ResearchGate. Thin-layer chromatograms of standard chemicals (lane 1–5) and samples... Available at: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

-

Scribd. TLC Separation of Nitroanilines. Available at: [Link]

-

PubChem. 3-Nitrophenylacetic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Two-step synthesis of 2-methyl-3-nitropyridines. Available at: [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

ResearchGate. SEPARATION OF NITROTOLUENE DERIVATIVES BY GAS CHROMATOGRAPHY. Available at: [Link]

-

YouTube. Electrophilic aromatic substitution: meta directors. (2018-05-02). Available at: [Link]

-

Sciencemadness.org. Fractional Distillation of Nitro-Toluene. (2008-05-16). Available at: [Link]

-

MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025-01-04). Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols. Available at: [Link]

-

PubChem. (4-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 3. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 4. CN101486654B - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

The Strategic Utility of 2-Methyl-3-nitrophenylacetic Acid in the Synthesis of Neurological and Anti-inflammatory APIs

Introduction: Unveiling the Potential of a Versatile Phenylacetic Acid Derivative

2-Methyl-3-nitrophenylacetic acid (2-M-3-NPAA) is a valuable and versatile intermediate in the synthesis of a range of Active Pharmaceutical Ingredients (APIs). Its unique structural features—a carboxylic acid moiety, a sterically hindered methyl group, and a reactive nitro group on the phenyl ring—provide a powerful toolkit for the synthetic chemist. The strategic placement of these functional groups allows for a variety of chemical transformations, making 2-M-3-NPAA a key building block in the construction of complex molecular architectures, particularly those with neurological and anti-inflammatory activities. This guide provides an in-depth exploration of the applications of 2-M-3-NPAA in API synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Core Physicochemical Properties and Safety Considerations

Before delving into its synthetic applications, it is crucial to understand the fundamental properties and safety profile of 2-Methyl-3-nitrophenylacetic acid.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| Appearance | Light yellow to white solid powder | |

| Melting Point | 131-134 °C | |

| Solubility | Soluble in water |

Safety and Handling: 2-Methyl-3-nitrophenylacetic acid is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.

Application in the Synthesis of Ropinirole Hydrochloride: A Dopamine Agonist

A primary and well-documented application of 2-M-3-NPAA is as a key intermediate in the synthesis of Ropinirole hydrochloride, a dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[2] The synthetic strategy hinges on the transformation of the nitro group into an amino group, followed by a series of reactions to construct the final heterocyclic structure.

Synthetic Workflow for Ropinirole Hydrochloride

The overall transformation from 2-M-3-NPAA to Ropinirole involves several key steps that are outlined below. This workflow represents a convergent synthesis strategy, building complexity from a readily available starting material.

Caption: Synthetic workflow for Ropinirole Hydrochloride from 2-M-3-NPAA.

Detailed Protocol: Synthesis of Ropinirole Intermediate

The following protocol details the initial steps in the synthesis of a key intermediate for Ropinirole, starting from 2-M-3-NPAA. This process involves the conversion of the carboxylic acid to an amide, followed by reduction.

Step 1: Amide Formation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-Methyl-3-nitrophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of starting material).

-

Acid Chloride Formation: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The formation of the acid chloride is a crucial activation step.[3]

-

Amidation: In a separate flask, dissolve di-n-propylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared acid chloride solution to the amine solution. The excess amine acts as a base to neutralize the HCl generated during the reaction.

-

Work-up: After the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Methyl-3-nitrophenyl-N,N-di-n-propylacetamide. This crude product is often of sufficient purity for the subsequent step.

Step 2: Reduction of the Amide and Nitro Group

Scientific Rationale: The reduction of both the amide and the nitro group is a critical transformation. A powerful reducing agent is required. Borane complexes are often employed for this purpose due to their ability to reduce both functionalities.[3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the crude amide from the previous step in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C. Slowly add a solution of borane-THF complex (excess, e.g., 3-4 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 6 M HCl. This step is crucial for decomposing the borane complexes and protonating the resulting amine. Stir the mixture for 1 hour. Basify the aqueous layer with aqueous NaOH to a pH > 12 and extract with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 2-(2-Amino-3-methylphenyl)ethyl-N,N-di-n-propylamine can be purified by column chromatography.

The subsequent intramolecular cyclization to form the oxindole ring of Ropinirole can be achieved through various methods, often involving oxidative conditions.[4]

Plausible Application in the Synthesis of Fenamate-Class NSAIDs

The fenamates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are derivatives of N-phenylanthranilic acid.[5] While direct synthesis of fenamates from 2-M-3-NPAA is not extensively documented, a plausible synthetic route can be designed based on established chemical transformations. This involves the reduction of the nitro group to an amine, followed by a copper-catalyzed Ullmann condensation.

Proposed Synthetic Route to a Tolfenamic Acid Analog

Tolfenamic acid is a member of the fenamate class of NSAIDs.[6] A structurally related analog can be hypothetically synthesized from 2-M-3-NPAA.

Caption: Proposed synthesis of a Tolfenamic Acid analog from 2-M-3-NPAA.

Protocol for Key Transformations

Step 1: Catalytic Hydrogenation for Nitro Group Reduction

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[1] Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.

-

Reaction Setup: To a solution of 2-Methyl-3-nitrophenylacetic acid (1.0 eq) in methanol or ethanol in a Parr hydrogenation apparatus, add 10% Palladium on carbon (5-10 mol%).

-

Hydrogenation: Seal the apparatus and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain 2-Amino-3-methylphenylacetic acid. This product may be used in the next step without further purification.

Step 2: Ullmann Condensation for C-N Bond Formation